Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1105193-72-3
VCID: VC2786448
InChI: InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

CAS No.: 1105193-72-3

Cat. No.: VC2786448

Molecular Formula: C15H15NO3S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate - 1105193-72-3

Specification

CAS No. 1105193-72-3
Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
IUPAC Name methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3
Standard InChI Key UMFKAHPSMCTRPE-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC

Introduction

Chemical Identity and Properties

Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core structure. The thiazole ring consists of a five-membered ring containing both sulfur and nitrogen atoms, providing the molecule with unique electronic properties and reactivity patterns. The compound has several functional groups, including a methyl ester, a ketone linkage, and alkyl substituents that contribute to its chemical behavior and biological interactions.

Basic Identification Data

The following table summarizes the key identification parameters for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate:

ParameterValue
CAS Number1105193-72-3
Molecular FormulaC₁₅H₁₅NO₃S
Molecular Weight289.4 g/mol
IUPAC Namemethyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
PubChem CID33677038

Structural Features

The compound contains several key structural elements:

  • A central 1,3-thiazole heterocyclic core

  • A methyl ester group at the 4-position of the thiazole ring

  • A 4-ethylbenzoyl group attached at the 5-position

  • A methyl substituent at the 2-position of the thiazole ring

The thiazole ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, which may be critical for any biological activities or applications of the compound .

Physical and Chemical Properties

The physical and chemical properties of Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate determine its behavior in various environments and its potential applications. While specific experimental data for this compound is limited in the literature, some properties can be inferred from its structure and comparison with similar thiazole derivatives.

Physical Properties

PropertyValueNote
Physical StateSolidBased on similar thiazole compounds
ColorNot specifically reported-
SolubilityLikely soluble in organic solvents such as methanol, ethanol, acetone, and dimethylformamideBased on functional groups present
Melting PointNot specifically reported-
Boiling PointNot specifically reported-

Chemical Reactivity

The reactivity of Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is governed by its functional groups:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The ketone functionality can participate in nucleophilic addition reactions

  • The thiazole ring may be involved in electrophilic or nucleophilic substitution reactions, depending on reaction conditions

These reactive sites make the compound valuable as a potential intermediate in organic synthesis and pharmaceutical development .

Structural Characterization

Characterization of Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate typically employs several analytical techniques to confirm its structure and purity.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching for the ester and ketone groups (approximately 1700-1750 cm⁻¹)

  • C-N and C-S stretching bands characteristic of the thiazole ring

  • C-H stretching for aromatic and aliphatic groups

  • C-O stretching for the ester group

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak at m/z 289.4, corresponding to the molecular weight

  • Fragment ions reflecting the cleavage of various bonds within the molecule

These characterization techniques provide critical information for confirming the structure and purity of the synthesized compound .

Structure-Activity Relationships

Understanding the relationship between the structure of Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate and its biological activities is crucial for developing derivatives with enhanced properties.

Key Structural Elements

Several structural features may contribute to the compound's potential biological activities:

  • Thiazole Ring: Provides a rigid scaffold and contains heteroatoms that can interact with biological targets through hydrogen bonding and other non-covalent interactions.

  • Ester Group: May serve as a hydrogen bond acceptor and could be hydrolyzed in vivo to the corresponding carboxylic acid.

  • Ethylbenzoyl Group: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in proteins, while the ethyl substituent may enhance lipophilicity and membrane permeability.

  • Methyl Substituent: Small alkyl groups can occupy hydrophobic pockets in biological targets and affect the electronic properties of the thiazole ring .

Comparison with Related Compounds

To better understand the properties and potential applications of Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate, it is useful to compare it with structurally related compounds.

Structural Analogs

CompoundStructural DifferencesPotential Implications
Ethyl 2-amino-1,3-thiazole-4-carboxylateContains an amino group at position 2 instead of methyl; ethyl ester instead of methyl ester; no benzoyl groupThe amino group makes it more reactive and potentially more soluble in aqueous media
Methyl 2-Aminothiazole-4-carboxylateContains an amino group at position 2; no substituent at position 5Simpler structure with different reactivity profile
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylateContains a 4-hydroxyphenyl group at position 2; ethyl esterThe hydroxyl group provides additional hydrogen bonding capabilities

These structural differences can significantly affect the compounds' physicochemical properties, metabolism, and biological activities .

Future Research Directions

Research on Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is still in its early stages, and several avenues for future investigation are apparent.

Synthesis Optimization

Development of efficient, high-yielding synthetic routes for Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate would facilitate further research on this compound. This might include:

  • Exploring catalytic methods to improve yields

  • Developing one-pot synthetic procedures

  • Investigating green chemistry approaches to reduce environmental impact

Comprehensive Biological Screening

Systematic evaluation of the compound's biological activities could reveal promising applications:

  • Antimicrobial screening against a panel of pathogens

  • Evaluation of anti-inflammatory properties in cellular and animal models

  • Assessment of potential anticancer activities

  • Investigation of effects on specific enzyme systems

Structure Modification Studies

Synthesis and evaluation of structural analogs could lead to compounds with enhanced properties:

  • Modification of the ester group to improve pharmacokinetic properties

  • Exploration of different substituents on the benzene ring

  • Investigation of alternative heterocyclic cores .

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